molecular formula C6H3BrN2O B6333484 5-Bromo-4-hydroxynicotinonitrile CAS No. 1160923-97-6

5-Bromo-4-hydroxynicotinonitrile

Cat. No.: B6333484
CAS No.: 1160923-97-6
M. Wt: 199.00 g/mol
InChI Key: JJNPXAFLCPYPCD-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxynicotinonitrile typically involves the bromination of 4-hydroxynicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include 5-azido-4-hydroxynicotinonitrile or 5-thiocyanato-4-hydroxynicotinonitrile.

    Oxidation Products: 5-Bromo-4-oxonicotinonitrile.

    Reduction Products: this compound derivatives with reduced functional groups.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-4-hydroxynicotinonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxynicotinonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The bromine and hydroxyl groups may facilitate binding to active sites or influence the compound’s reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxynicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-hydroxynicotinonitrile: Differently positioned hydroxyl group, leading to distinct reactivity and applications.

    5-Bromo-4-methoxynicotinonitrile:

Uniqueness

5-Bromo-4-hydroxynicotinonitrile is unique due to the combination of the bromine and hydroxyl groups on the nicotinonitrile scaffold. This combination imparts specific reactivity patterns and potential biological activities that are distinct from its analogs .

Properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNPXAFLCPYPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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